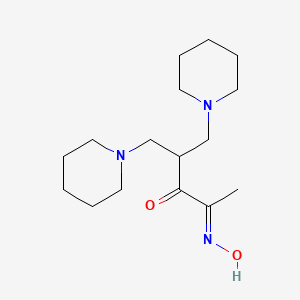

![molecular formula C20H21ClN4O B5591710 N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5591710.png)

N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]imidazo[1,2-a]pyridine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have attracted considerable interest in medicinal chemistry and synthetic organic chemistry due to their diverse pharmacological activities and potential applications in material science. These compounds are characterized by a fused ring system combining pyridine and imidazole rings.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves multistep synthetic routes, starting from simple precursors such as amino pyridines. A common approach includes the cyclization reactions, Suzuki reactions, hydrolysis, and amidation reactions. For instance, the synthesis of 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide involves ring closure reactions, demonstrating the complexity and versatility of synthetic strategies for such compounds (Qin et al., 2019).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is often confirmed through spectroscopic methods such as FT-IR, NMR spectroscopy, and X-ray diffraction. Density Functional Theory (DFT) calculations are also utilized to predict and confirm the molecular geometry, electronic structure, and physicochemical properties of these compounds, aligning well with experimental data (Qin et al., 2019).

Aplicaciones Científicas De Investigación

Synthesis and Structural Modifications

The synthesis of imidazo[1,2-a]pyridines and related compounds has been a significant area of research due to their potential applications in medicinal chemistry and material science. An efficient approach to synthesize imidazo[1,5-a]pyridine-1-carboxylic acids demonstrates the versatility of this scaffold for generating bioactive compounds. This method involves the reaction of 2-(aminomethyl)pyridine with acyl chlorides, followed by treatment with trifluoroacetic anhydride, highlighting the structural modifiability of imidazo[1,2-a]pyridines for various applications (Tverdiy et al., 2016).

Biological Activity and Applications

The pyrrole–imidazole (Py–Im) hairpin polyamides, which include structures similar to the queried compound, show promise in modulating gene expression through DNA binding. Modifications to these molecules, such as the introduction of aryl groups, can significantly enhance their biological activity and cellular uptake, indicating potential therapeutic applications (Meier, Montgomery, & Dervan, 2012).

Another study on imidazo[1,2-a]pyridines synthesized with different substituents explored their biological activity against various bacterial and fungal strains. Some derivatives exhibited moderate activity, suggesting their potential in developing new antimicrobial agents (Bhuva et al., 2015).

Chemical and Surface Analysis

The corrosion inhibition performance of imidazo[4,5-b] pyridine derivatives on mild steel in acidic conditions was evaluated, showcasing the application of these compounds in corrosion science. These studies revealed that certain derivatives could achieve high inhibition efficiency, demonstrating the compounds' utility in industrial applications to protect against corrosion (Saady et al., 2021).

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with “N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]imidazo[1,2-a]pyridine-6-carboxamide” would depend on its specific structure and properties. Generally, the safety of imidazo[1,2-a]pyridine derivatives would need to be evaluated in the context of their intended use, particularly if they are being developed as drugs .

Direcciones Futuras

The future directions for research on “N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]imidazo[1,2-a]pyridine-6-carboxamide” and other imidazo[1,2-a]pyridine derivatives could include further exploration of their synthesis, properties, and potential applications in medicinal chemistry and material science .

Propiedades

IUPAC Name |

N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O/c21-17-6-2-1-5-16(17)18(24-10-3-4-11-24)13-23-20(26)15-7-8-19-22-9-12-25(19)14-15/h1-2,5-9,12,14,18H,3-4,10-11,13H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPYBDCYRLENAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)C2=CN3C=CN=C3C=C2)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

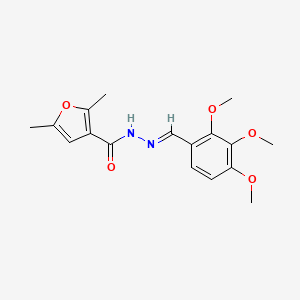

![3-[(2-chloro-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5591628.png)

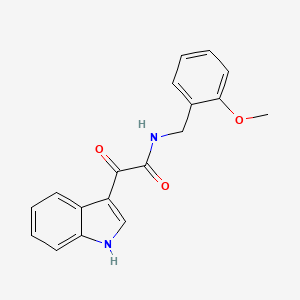

![5-{[4-(2-furoyl)-1-piperazinyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine oxalate](/img/structure/B5591630.png)

![N-(2,4-dimethoxyphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5591642.png)

![1-(3-fluorophenyl)-3-(2-furyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5591656.png)

![8-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591666.png)

![N-benzyl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide](/img/structure/B5591681.png)

![4-(4-morpholinylmethyl)-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B5591691.png)

![methyl 4-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B5591694.png)

![4-(4-chlorobenzyl)-N-[4-(methylthio)benzylidene]-1-piperazinamine](/img/structure/B5591709.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol](/img/structure/B5591721.png)

![8-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591731.png)